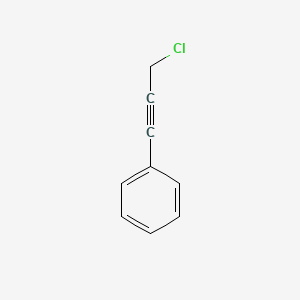
全氢化苊
概述
描述
Perhydroacenaphthene, also known as dodecahydroacenaphthylene, is a chemical compound used in the synthesis of Alkyladamantanes . This process involves passing the latter over an alumina catalyst in a flow-type plant with a metal reactor, which has applications in the field of nanotechnology .
Synthesis Analysis
The synthesis of Perhydroacenaphthene involves several steps :
- Industrial acenaphthylene is added to 95% ethanol, heated, refluxed, and dissolved. It is then cooled, crystallized, and centrifuged to obtain refined acenaphthene .
- The refined acenaphthene and a catalyst (Raney Ni) are added into a high-pressure kettle .
- The gas in the kettle is replaced with hydrogen, and the pressure in the kettle is increased to 0.8 MPa .
- The mixture is heated to about 180°C, and a reaction is started for 5 hours .
- Hydrogen is continuously supplemented during the reaction, causing the pressure in the kettle to rise slowly .
- After the reaction is finished, the mixture is cooled, the catalyst is filtered out, and Perhydroacenaphthene is obtained .
Molecular Structure Analysis
The molecular structure of Perhydroacenaphthene is derived from the InChI character string . The molecular formula is C12H20 .
Chemical Reactions Analysis
Perhydroacenaphthene is produced through the hydrogenation of acenaphthene . This process involves hydrogenation at 200 to 300°C in the presence of a nickel catalyst on a kieselguhr carrier .
Physical And Chemical Properties Analysis
Perhydroacenaphthene is a yellowish-brown liquid . It has a melting point of 36°C, a boiling point of 235°C, and a density of 1.029 g/cm3 . Its refractive index is 1.577 (589.3 nm 20°C) .
科学研究应用
Petroleum Chemistry
- Summary of Application : Perhydroacenaphthene is used in the study of geometric structure, electronic characteristics, vibration frequencies, and thermodynamic properties of C12H20 alkyladamantanes .
- Methods of Application : The structure of perhydroacenaphthene and its conversion products has been studied using the Becke-Lee-Yang-Parr (B3LYP) hybrid method for the energy functional of the electron density with the 6–31G* basis set .
- Results or Outcomes : Geometric and electronic characteristics of the compounds and their total energy, transformation energies, transformation entropies, and normal vibration frequencies have been calculated. The equilibrium constants determined for the isomerization of perhydroacenaphthene into products are consistent with experimental data .
Catalysis in Organic and Polymer Chemistry
- Summary of Application : Perhydroacenaphthene is used in the partial hydrogenation of anthracene under CO-H2O, N2-H2O, and H2-H2O over Fe-based catalysts .
- Methods of Application : The study was conducted at 400 °C and 10 MPa. The Fe-based catalysts display obvious catalytic activity for anthracene hydrogenation under CO-H2O .
- Results or Outcomes : The anthracene conversion with in situ hydrogen is remarkably higher. It demonstrates that the in situ hydrogen is more active than molecular hydrogen for PAH hydrogenation .
π-Electron Functional Materials
- Summary of Application : Acenaphthylene, a building block of Perhydroacenaphthene, is an important component of many organic semiconductors. It is used in the design of organic electronic materials .
- Methods of Application : The synthetic approach and notable chemical modifications are used in the design of organic electronic materials .
- Results or Outcomes : The electronic structure and aromaticity of Acenaphthylene and notable device applications of its derivatives are discussed .
Preparation Method
- Summary of Application : Perhydroacenaphthene is prepared from industrial acenaphthylene. This method is simple to operate, clean, environmentally friendly, and high in yield .
- Methods of Application : The preparation method comprises several steps including adding industrial acenaphthylene to 95% ethanol, heating, refluxing and dissolving, then cooling, crystallizing, centrifuging to obtain refined acenaphthene, and carrying out distillation recycling of the filtrate .
- Results or Outcomes : The method results in the production of Perhydroacenaphthene .
安全和危害
属性
IUPAC Name |
1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDZWLDRELLWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC3C2C(C1)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883801 | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perhydroacenaphthene | |
CAS RN |
2146-36-3 | |
| Record name | Dodecahydroacenaphthylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydroacenaphthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

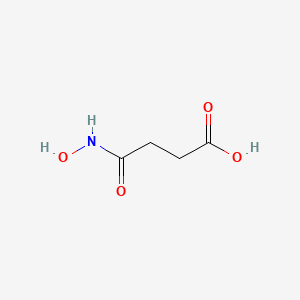
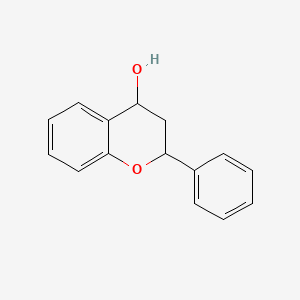
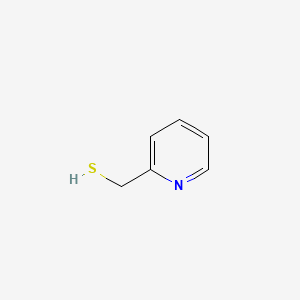
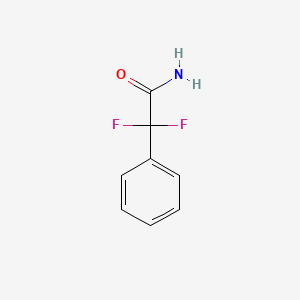
![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)
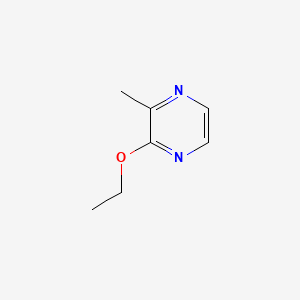
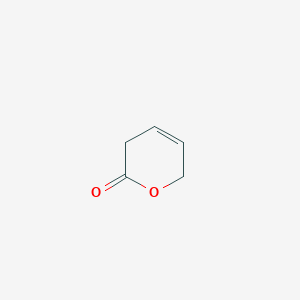
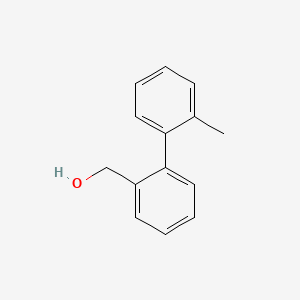
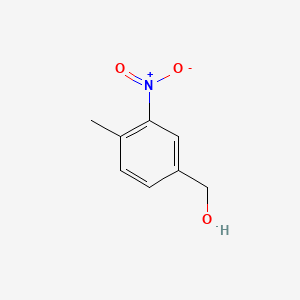
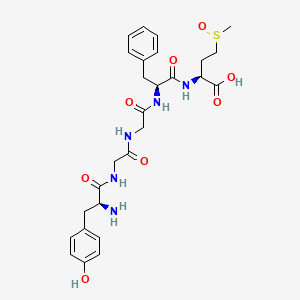
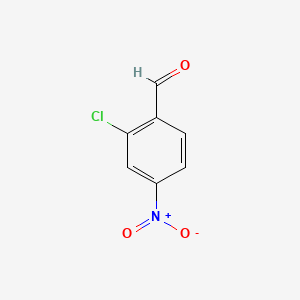
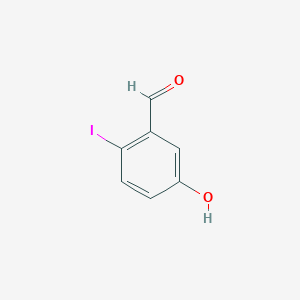
![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)
